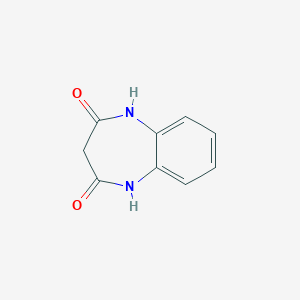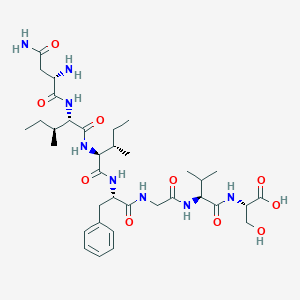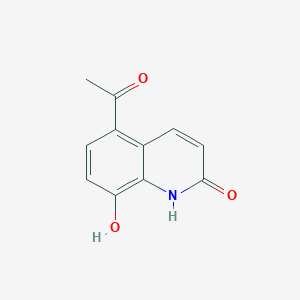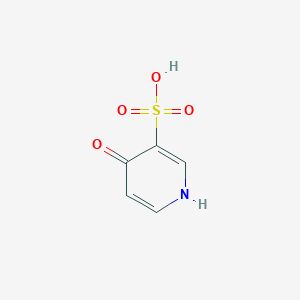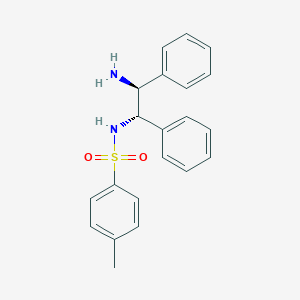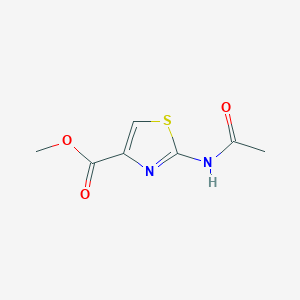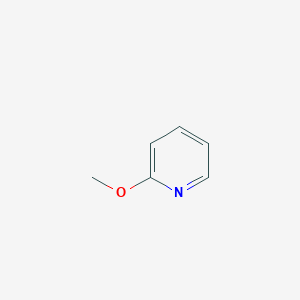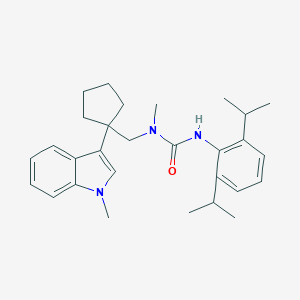
Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-methyl-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-methyl-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- is a chemical compound used in scientific research. It is commonly known as BI-9564 and has been studied for its potential use in cancer treatment. In
Mecanismo De Acción
BI-9564 works by binding to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones. This results in the inhibition of gene expression, leading to the suppression of cancer cell growth. BI-9564 has been found to be highly selective for BET proteins and does not affect other bromodomain-containing proteins.
Efectos Bioquímicos Y Fisiológicos
BI-9564 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. BI-9564 has also been found to modulate the immune system by increasing the production of cytokines and enhancing T-cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BI-9564 is its high selectivity for BET proteins, which makes it a promising candidate for cancer treatment. However, one of the limitations of BI-9564 is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, the high cost of production may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on BI-9564. One area of research is to explore its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another area of research is to investigate its use in other diseases, such as inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method and improve the cost-effectiveness of BI-9564 production.
Conclusion:
In conclusion, BI-9564 is a promising compound that has shown potential for cancer treatment. Its selective targeting of BET proteins makes it a promising candidate for cancer therapy. Further research is needed to explore its full therapeutic potential and optimize its production for clinical use.
Métodos De Síntesis
BI-9564 is a complex organic compound that is synthesized using several steps. The synthesis method involves the use of various reagents and solvents, including but not limited to, tert-butyl isocyanate, 2,6-diisopropylaniline, and 1-methyl-1H-indole-3-carboxaldehyde. The final product is obtained by purifying the crude product using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
BI-9564 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a critical role in regulating gene expression, and their dysregulation has been linked to various types of cancer. BI-9564 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Propiedades
Número CAS |
145131-58-4 |
|---|---|
Nombre del producto |
Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-methyl-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- |
Fórmula molecular |
C29H39N3O |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
3-[2,6-di(propan-2-yl)phenyl]-1-methyl-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C29H39N3O/c1-20(2)22-13-11-14-23(21(3)4)27(22)30-28(33)32(6)19-29(16-9-10-17-29)25-18-31(5)26-15-8-7-12-24(25)26/h7-8,11-15,18,20-21H,9-10,16-17,19H2,1-6H3,(H,30,33) |
Clave InChI |
UJWKCRLQJIAEGM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(C)CC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(C)CC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
Otros números CAS |
145131-58-4 |
Sinónimos |
3-(2,6-dipropan-2-ylphenyl)-1-methyl-1-[[1-(1-methylindol-3-yl)cyclope ntyl]methyl]urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



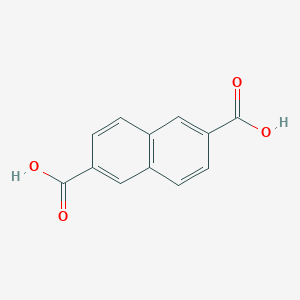
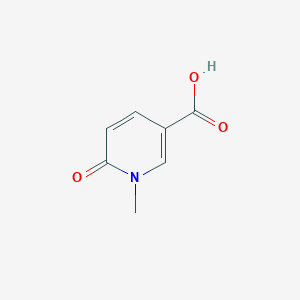
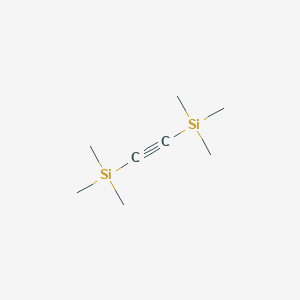
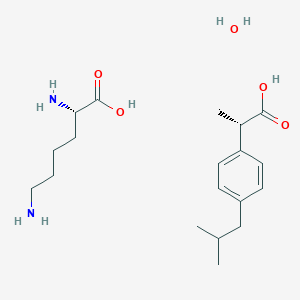
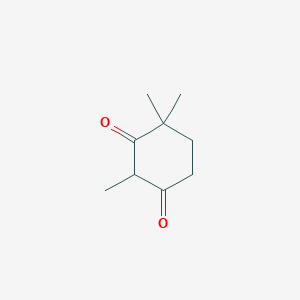
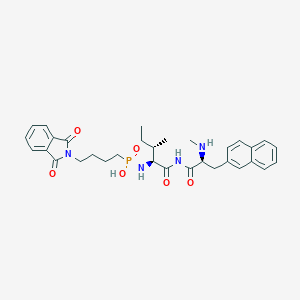
![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
